N-(3-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
Description
N-(3-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a heterocyclic compound featuring a tetracyclic core with four nitrogen atoms (tetraaza), one sulfur atom (thia), and a ketone group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-13-6-4-5-12(9-13)22-16(26)10-25-20(27)24-11-21-19-17(18(24)23-25)14-7-2-3-8-15(14)29-19/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJDKMLKRPWIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-(3-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound N-(3-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex molecule with various scientific applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology.
Physicochemical Properties
- Molecular Weight : The molecular weight of the compound is significant for its solubility and bioavailability.
- Solubility : The presence of the methoxy group typically increases solubility in organic solvents, which is crucial for drug formulation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, tetraazatetracyclo compounds have been studied for their ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. The incorporation of the methoxyphenyl moiety could enhance these effects by improving cellular uptake and selectivity towards cancer cells.
Antimicrobial Properties
The thia component in the structure suggests potential antimicrobial activity. Compounds with sulfur heterocycles are known for their efficacy against various bacterial strains. Studies have shown that modifications in the molecular structure can lead to increased activity against resistant strains of bacteria.
Neuroprotective Effects
Preliminary studies have suggested that related compounds may possess neuroprotective properties. The ability to cross the blood-brain barrier could make this compound a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
In Vitro Studies
- Anticancer Screening : A study conducted on similar tetraazatetracyclo compounds demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Testing : Research on thia-containing compounds showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics.
In Vivo Studies
- Animal Models : In vivo studies using murine models indicated that compounds with similar structures could reduce tumor size significantly when administered at appropriate dosages.
- Neuroprotection Assessment : Behavioral tests in rodent models of neurodegeneration revealed that administration of related compounds improved cognitive function and reduced neuroinflammation markers.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating these targets, leading to changes in cell function and signal transduction. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interact with key proteins and enzymes involved in various biological processes .
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several heterocyclic derivatives. Key comparisons include:
Key Structural Insights :
- Heteroatom Influence : The target compound’s sulfur atom (vs. oxygen in trioxa analogs) likely increases lipophilicity and metabolic stability, critical for drug design .
- Substituent Positioning: The 3-methoxyphenyl group (target) vs.
- Ring System Complexity : Tetracyclic frameworks (target and trioxa analog) offer greater rigidity compared to tricyclic systems, which may enhance selectivity in biological targets .
Biological Activity
N-(3-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxyphenyl group and a tetraazatetracyclic core. The molecular formula is with a molecular weight of approximately 330.43 g/mol. Its structural complexity suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on curcumin analogs have shown that modifications to the phenyl ring can enhance cytotoxicity against cancer cell lines such as LNCaP and PC-3. The IC50 values for these compounds often fall below 10 μM, indicating potent activity against prostate cancer cells .
| Compound | Structure | IC50 (PC-3) μM | IC50 (LNCaP) μM |
|---|---|---|---|
| Curcumin | - | 7.7 | 3.8 |
| Analog 1 | - | 1.1 | 1.3 |
| Analog 2 | - | 5.1 | 1.5 |
| N-(3-methoxyphenyl)-2-{...} | - | TBD | TBD |
Note: TBD indicates data to be determined for the specific compound .
The proposed mechanism of action for compounds similar to N-(3-methoxyphenyl)-2-{...} involves the induction of apoptosis in cancer cells through various pathways including oxidative stress and inhibition of cell proliferation . The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake and increasing bioavailability.
Case Studies
A series of studies have been conducted to evaluate the biological effects of this class of compounds:
- Study on Curcumin Analogues : A study focused on derivatives of curcumin demonstrated that modifications could significantly alter their cytotoxic profiles against different cancer cell lines .
- Synthesis and Characterization : Detailed synthesis protocols have been documented for similar compounds, highlighting the importance of structural integrity in maintaining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
